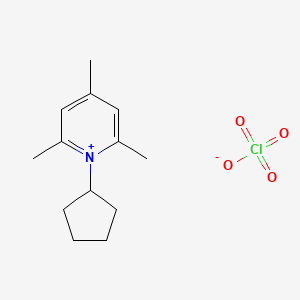
1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound known for its unique structure and properties It is a pyridinium salt with a cyclopentyl group and three methyl groups attached to the pyridine ring, paired with a perchlorate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the alkylation of 2,4,6-trimethylpyridine with cyclopentyl halides under basic conditions. The resulting intermediate is then treated with perchloric acid to form the perchlorate salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while substitution reactions can produce various substituted pyridinium salts.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate
- 1-(Cyanomethyl)-2,4,6-trimethylpyridinium tetrafluoroborate
Comparison
Compared to similar compounds, 1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to the presence of the cyclopentyl group, which may confer different reactivity and properties. This uniqueness can be advantageous in specific applications where the cyclopentyl group enhances the compound’s stability or reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biological studies, and industrial applications. Further research into its properties and mechanisms of action will continue to uncover new and exciting uses for this compound.
Propiedades
Número CAS |
90018-06-7 |
|---|---|
Fórmula molecular |
C13H20ClNO4 |
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
1-cyclopentyl-2,4,6-trimethylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C13H20N.ClHO4/c1-10-8-11(2)14(12(3)9-10)13-6-4-5-7-13;2-1(3,4)5/h8-9,13H,4-7H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
YCLZTXQSXUYWMR-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=[N+](C(=C1)C)C2CCCC2)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




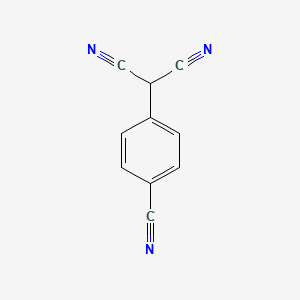

![N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B14365514.png)
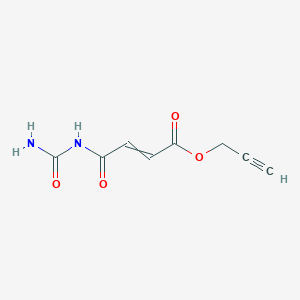
![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
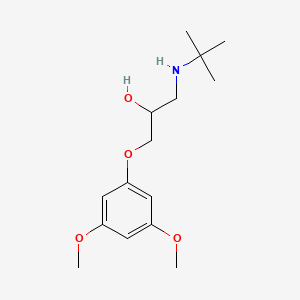

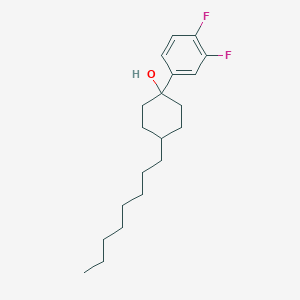
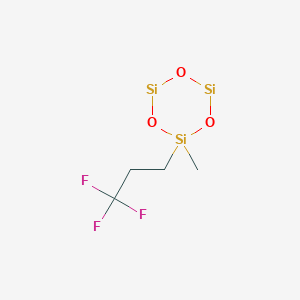

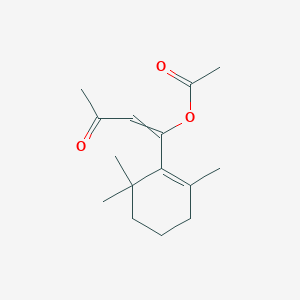
![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
